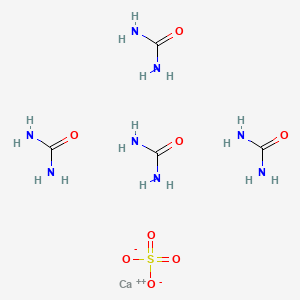
Calcium urea sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium urea sulfate is a compound formed by the reaction of calcium sulfate with urea. It is known for its unique crystalline structure and has applications in various fields, including agriculture and industry. The compound is often used as a fertilizer due to its ability to provide essential nutrients to plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium urea sulfate can be synthesized through several methods. One common method involves the reaction of calcium sulfate dihydrate (gypsum) with urea in the presence of water. The reaction typically proceeds as follows: [ \text{CaSO}_4 \cdot 2\text{H}_2\text{O} + 4\text{CO(NH}_2\text{)}_2 \rightarrow \text{CaSO}_4 \cdot 4\text{CO(NH}_2\text{)}_2 + 2\text{H}_2\text{O} ] This reaction can be carried out at room temperature, and the resulting product is a crystalline adduct of calcium sulfate and urea .
Industrial Production Methods: In industrial settings, this compound is produced by mixing calcium sulfate dihydrate with urea in a controlled environment. The mixture is then subjected to grinding, compacting, and mixing in the presence of water to ensure high conversion rates. The product is then dried and packaged for use .
Análisis De Reacciones Químicas
Types of Reactions: Calcium urea sulfate undergoes various chemical reactions, including hydrolysis and decomposition. When exposed to water, the urea component can hydrolyze, releasing ammonia and carbon dioxide. The calcium sulfate component can also participate in precipitation reactions, forming calcium carbonate in the presence of carbon dioxide.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent for hydrolysis reactions.
Precipitation: Carbon dioxide can react with calcium sulfate to form calcium carbonate.
Major Products Formed:
Hydrolysis: Ammonia and carbon dioxide.
Precipitation: Calcium carbonate.
Aplicaciones Científicas De Investigación
Calcium urea sulfate has several applications in scientific research:
Soil Amendment: Enhances soil structure and fertility by providing essential nutrients.
Environmental Science: Studied for its potential to reduce greenhouse gas emissions from agricultural fields.
Mecanismo De Acción
The mechanism of action of calcium urea sulfate in agriculture involves the slow release of nitrogen from the urea component. This slow release is achieved through the gradual hydrolysis of urea, which provides a steady supply of nitrogen to plants. The calcium sulfate component helps improve soil structure and provides calcium, an essential nutrient for plant growth .
Comparación Con Compuestos Similares
Calcium urea sulfate can be compared with other nitrogen fertilizers such as urea and ammonium sulfate:
Urea: Provides a rapid release of nitrogen but can lead to significant nitrogen loss through volatilization.
Ammonium Sulfate: Provides both nitrogen and sulfur but can acidify the soil over time.
This compound: Offers a balanced release of nitrogen and calcium, improving nitrogen use efficiency and reducing environmental impact.
Similar compounds include:
Urea: A widely used nitrogen fertilizer.
Ammonium Sulfate: Another common nitrogen fertilizer with added sulfur.
Calcium Nitrate: Provides both calcium and nitrogen but has a different release profile compared to this compound.
Propiedades
Número CAS |
5124-39-0 |
|---|---|
Fórmula molecular |
C4H16CaN8O8S |
Peso molecular |
376.37 g/mol |
Nombre IUPAC |
calcium;urea;sulfate |
InChI |
InChI=1S/4CH4N2O.Ca.H2O4S/c4*2-1(3)4;;1-5(2,3)4/h4*(H4,2,3,4);;(H2,1,2,3,4)/q;;;;+2;/p-2 |
Clave InChI |
XKDHSSVYYAGQDQ-UHFFFAOYSA-L |
SMILES canónico |
C(=O)(N)N.C(=O)(N)N.C(=O)(N)N.C(=O)(N)N.[O-]S(=O)(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)


![[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol](/img/structure/B12674519.png)





![1,1'-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]](/img/structure/B12674548.png)




